

# comparing the effects of ethylammonium and formamidinium on perovskite efficiency

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethylammonium

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## Ethylammonium vs. Formamidinium: A Comparative Guide to Perovskite Efficiency

In the rapidly evolving field of perovskite photovoltaics, the choice of the organic cation plays a pivotal role in determining solar cell efficiency and stability. This guide provides a detailed comparison of two key organic cations, **ethylammonium** (EA) and formamidinium (FA), on the performance of lead iodide perovskite solar cells. While both have been investigated for their potential to enhance perovskite properties, they exhibit distinct characteristics that influence device outcomes.

## Performance Metrics: A Quantitative Comparison

Direct comparative studies of pure **ethylammonium** lead iodide ( $\text{EAPbI}_3$ ) and formamidinium lead iodide ( $\text{FAPbI}_3$ ) perovskite solar cells under identical conditions are limited in the literature. However, by compiling data from various sources focusing on these cations, often in mixed-cation systems, we can infer their individual contributions. Formamidinium-based perovskites generally exhibit a more favorable bandgap for single-junction solar cells and have demonstrated higher power conversion efficiencies (PCEs) in champion devices.

**Ethylammonium**, on the other hand, is often explored for its potential to improve stability and modulate perovskite dimensionality.

Cation	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm <sup>2</sup> )	Fill Factor (FF) (%)
Formamidinium (FA)	Up to ~25% (in mixed-cation systems)	Typically > 1.1	> 24	> 80
Ethylammonium (EA)	Generally lower than FA-based devices	Variable	Variable	Variable

Note: The table above provides a general overview. The performance of perovskite solar cells is highly dependent on the specific device architecture, fabrication methods, and the presence of other additives or compositional modifications.

Formamidinium lead iodide (FAPbI<sub>3</sub>) possesses a narrower bandgap of approximately 1.48 eV, which is closer to the optimal value for a single-junction solar cell, allowing for broader absorption of the solar spectrum.<sup>[1][2]</sup> FAPbI<sub>3</sub> also exhibits superior thermal stability compared to the more conventional **methyammonium** lead iodide (MAPbI<sub>3</sub>).<sup>[1]</sup> However, the photoactive black phase of FAPbI<sub>3</sub> can be unstable at room temperature, often requiring the incorporation of other cations or additives for stabilization.<sup>[1]</sup>

**Ethylammonium** is a larger cation than formamidinium, and its incorporation into the perovskite structure can lead to the formation of 2D or quasi-2D perovskite phases. While pure EAPbI<sub>3</sub> perovskite solar cells are less common, EA is often used as an additive to passivate defects and improve the moisture stability of 3D perovskite films.

## Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized one-step solution processing methods for the fabrication of formamidinium- and **ethylammonium**-based perovskite layers.

## Fabrication of Formamidinium Lead Iodide (FAPbI<sub>3</sub>) Perovskite Films

This protocol outlines a common one-step spin-coating method for FAPbI<sub>3</sub> film deposition.

### 1. Precursor Solution Preparation:

- Dissolve equimolar amounts of formamidinium iodide (FAI) and lead(II) iodide (PbI<sub>2</sub>) in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).<sup>[3]</sup>
- The concentration of the precursor solution is typically around 1.4 M.<sup>[4]</sup>
- Stir the solution at an elevated temperature (e.g., 70 °C) for several hours to ensure complete dissolution.<sup>[5]</sup>

### 2. Film Deposition:

- Clean the substrate (e.g., FTO glass with an electron transport layer) sequentially with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
- Spin-coat the FAPbI<sub>3</sub> precursor solution onto the substrate. A two-step spin program is often used (e.g., 1000 rpm for 10 s followed by 4000-6000 rpm for 30 s).
- During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

### 3. Annealing:

- Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined duration (e.g., 10-15 minutes) to promote crystal growth and remove residual solvent.<sup>[4]</sup>

## Fabrication of Ethylammonium-based Perovskite Films

The fabrication of pure EAPbI<sub>3</sub> films for high-efficiency solar cells is less established. However, a general procedure for incorporating EA into a perovskite film is as follows.

### 1. Precursor Solution Preparation:

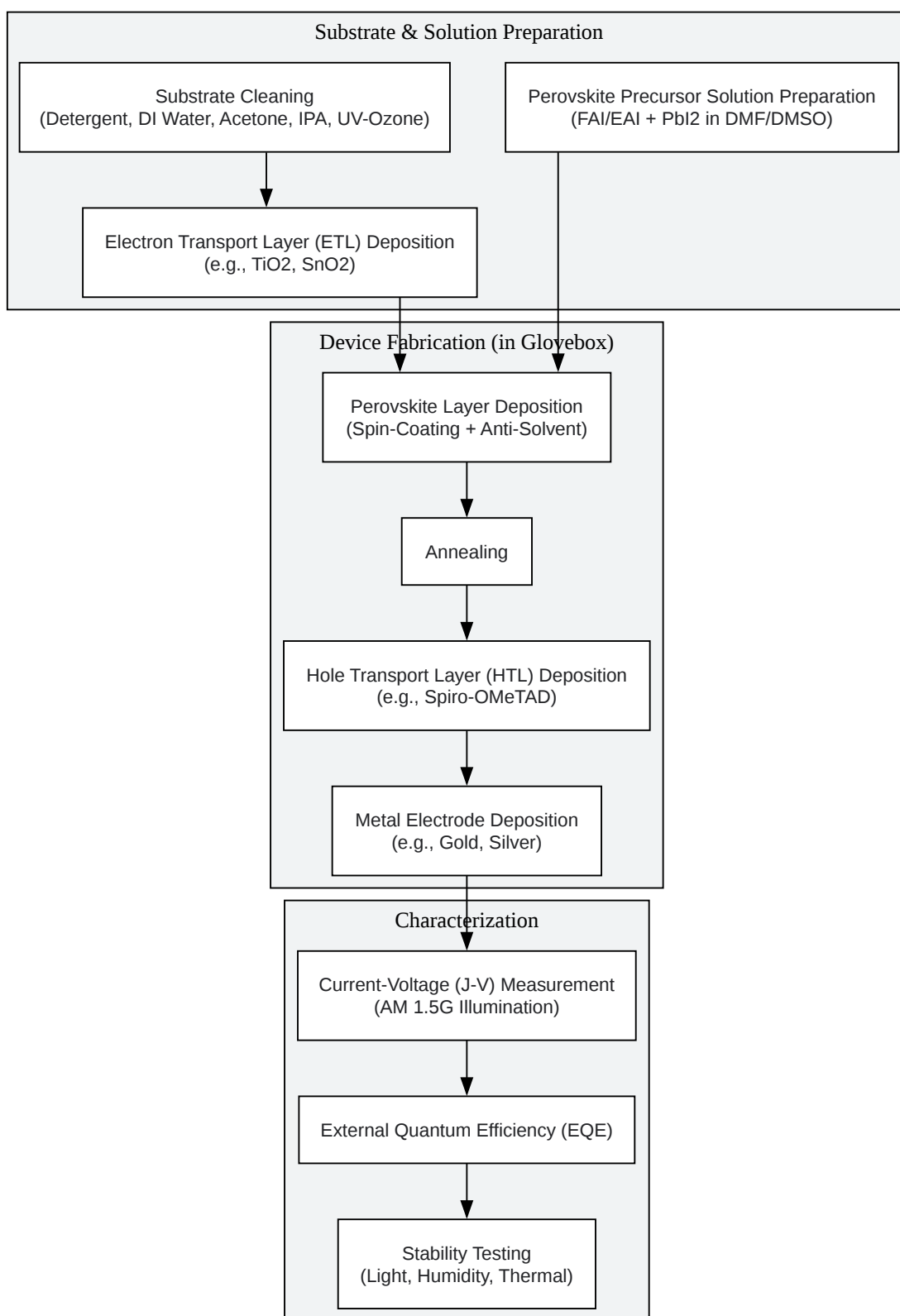
- For mixed-cation perovskites, a portion of the A-site cation (e.g., MAI or FAI) is replaced with **ethylammonium** iodide (EAI) in the precursor solution.
- The precursors are typically dissolved in a solvent system like DMF or a mixture of DMF and DMSO.

## 2. Film Deposition and Annealing:

- The deposition and annealing steps are similar to those for FAPbI<sub>3</sub>, although the specific parameters (spin speeds, annealing temperature, and time) will need to be optimized based on the exact composition. The larger size of the EA cation can influence the crystallization kinetics and optimal processing conditions.

## Experimental and Fabrication Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells.



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*General workflow for perovskite solar cell fabrication and characterization.*

## Concluding Remarks

Formamidinium remains a dominant cation in high-performance perovskite solar cells due to its favorable bandgap and thermal stability, although its phase instability necessitates careful compositional and process engineering. **Ethylammonium**, while less common as the sole A-site cation, serves as a valuable additive for enhancing stability and controlling perovskite dimensionality. The optimal choice and combination of these cations will depend on the specific application and desired balance between efficiency and long-term device stability. Further research into direct, side-by-side comparisons of pure EA- and FA-based perovskites under standardized conditions is needed to fully elucidate their respective advantages and disadvantages.

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- To cite this document: BenchChem. [comparing the effects of ethylammonium and formamidinium on perovskite efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618946#comparing-the-effects-of-ethylammonium-and-formamidinium-on-perovskite-efficiency]

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